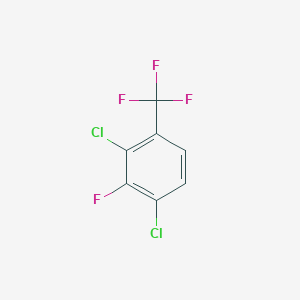

2,4-二氯-3-氟苯三氟甲基

描述

2,4-Dichloro-3-fluorobenzotrifluoride is a chemical compound with the molecular formula C7H2Cl2F4 . It is used in various scientific investigations due to its versatile applications, which range from catalysis to pharmaceutical synthesis.

Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-3-fluorobenzotrifluoride is represented by the formula C7H2Cl2F4 . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dichloro-3-fluorobenzotrifluoride include a molecular weight of 232.99 g/mol . It is slightly soluble in water and may be flammable . More specific properties such as boiling point and density are not provided for this compound in the search results.作用机制

2,4-Dichloro-3-fluorobenzotrifluoride has been found to be a highly reactive compound, capable of reacting with a wide range of organic molecules. It is believed to react with organic molecules via a nucleophilic substitution reaction, in which the chlorine atoms of the 2,4-Dichloro-3-fluorobenzotrifluoride molecule are replaced by the nucleophilic atoms of the organic molecule. This reaction is believed to be facilitated by the presence of an activating group, such as an amine or an alcohol, which helps to stabilize the transition state of the reaction.

Biochemical and Physiological Effects

2,4-Dichloro-3-fluorobenzotrifluoride has been found to be toxic to a number of different organisms, including humans, when inhaled or ingested. It has been found to be an irritant to the eyes, skin, and respiratory system, and has been shown to cause liver and kidney damage in animals. It has also been found to be toxic to aquatic organisms, and has been found to be a potential endocrine disruptor.

实验室实验的优点和局限性

2,4-Dichloro-3-fluorobenzotrifluoride has a number of advantages and limitations when used in laboratory experiments. One of the major advantages of 2,4-Dichloro-3-fluorobenzotrifluoride is its high reactivity, which makes it useful for a wide range of organic synthesis reactions. It is also relatively easy to handle, as it is a liquid at room temperature. However, 2,4-Dichloro-3-fluorobenzotrifluoride is also highly toxic, and must be handled with caution in the laboratory.

未来方向

2,4-Dichloro-3-fluorobenzotrifluoride has a number of potential future applications. It could be used in the development of new pharmaceuticals, pesticides, and other industrial chemicals. It could also be used in the development of new polymers and materials. Additionally, it could be used in the study of the structure and reactivity of organic molecules, and in the study of the mechanism of action of enzymes. Finally, it could be used in the development of new methods for the synthesis of organic compounds.

科学研究应用

2,4-二氯-3,5-二氟苯甲酸的合成

2,4-二氯-3,5-二氟苯甲酸是由市售的4-氯-3,5-二氟苯腈通过硝化、选择性还原、重氮化和氯化反应序列合成,收率良好 . 该化合物是合成药物(包括抗菌剂)的宝贵中间体 .

喹诺酮-3-羧酸衍生物的合成

2,4-二氯-3,5-二氟苯甲酸用于合成喹诺酮-3-羧酸衍生物 . 这些衍生物是具有生物活性的化合物,用于开发新药 .

2,4-二氯-3-氰基-5-氟苯甲酸的合成

2,4-二氯-3-氰基-5-氟苯甲酸以2,4-二氯-3-氟苯三氟甲基为关键中间体合成 . 该化合物是合成非那氟沙星盐酸盐(BAY35-3377)的关键中间体,非那氟沙星盐酸盐是一种目前正在临床试验中的新型氟喹诺酮类抗生素 .

非那氟沙星盐酸盐的合成

非那氟沙星盐酸盐(BAY35-3377)是一种新型氟喹诺酮类抗生素,由2,4-二氯-3-氰基-5-氟苯甲酸合成,而2,4-二氯-3-氰基-5-氟苯甲酸由2,4-二氯-3-氟苯三氟甲基制备 .

含氟2,4-二氯-1,3,5-三嗪的制备

2,4-二氯-3-氟苯三氟甲基用于制备含氟2,4-二氯-1,3,5-三嗪 . 这些化合物用作亲电试剂,用于清除胺和硫醇 .

生物活性化合物的合成

安全和危害

属性

IUPAC Name |

1,3-dichloro-2-fluoro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F4/c8-4-2-1-3(7(11,12)13)5(9)6(4)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBEOVOXDYKDHON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic acid](/img/structure/B1455736.png)

![1-[(1H-imidazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1455753.png)